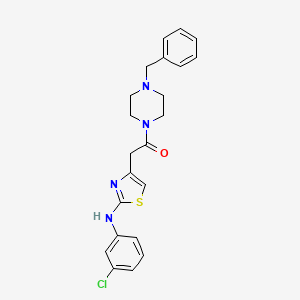

1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone

Description

1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a synthetic organic compound featuring a benzylpiperazine moiety linked via an ethanone bridge to a thiazole ring substituted with a 3-chloroaniline group. This structure combines pharmacologically relevant motifs:

- Benzylpiperazine: Known for modulating receptor interactions (e.g., serotonin, dopamine) .

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4OS/c23-18-7-4-8-19(13-18)24-22-25-20(16-29-22)14-21(28)27-11-9-26(10-12-27)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZZDFMIPKDDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. The benzyl group is introduced through a reductive amination reaction, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole ring with the piperazine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing benzylpiperazine derivatives exhibit significant antidepressant and anxiolytic properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, studies have shown that similar compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties. In animal models, derivatives of benzylpiperazine have demonstrated efficacy in reducing seizure frequency and severity. The mechanism may involve GABAergic transmission enhancement, which is crucial for anticonvulsant activity .

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also exhibit potential in treating neurodegenerative diseases like Alzheimer’s disease. In vitro studies have shown that thiazole-containing compounds can inhibit acetylcholinesterase effectively, suggesting a pathway for further exploration .

Case Study 1: Antidepressant Activity

A study conducted on related compounds demonstrated that modifications to the piperazine ring could enhance antidepressant effects significantly. The research utilized behavioral models in rodents to assess changes in locomotion and anxiety levels post-administration of the compound .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of thiazole derivatives against oxidative stress in neuronal cell cultures. Results indicated that these compounds could reduce cell death associated with oxidative damage, providing insights into their potential use in neurodegenerative disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Scaffolds ()

Four compounds from share a benzothiazole-piperazine core but differ in substituents and functional groups:

| Compound ID | Structure Highlights | Molecular Weight (EI-MS) | Key Substituents |

|---|---|---|---|

| 5i | Triazolothio-methyl group | 593.17 | 4,5-diphenyl-1,2,4-triazole |

| 5j | Benzothiazolylthio-methyl group | 507.10 | Benzo[d]thiazole-2-ylthio |

| 5k | Benzimidazolylthio-methyl group | 490.13 | 1H-Benzo[d]imidazol-2-ylthio |

| 5l | Indoline-2,3-dione-linked triazole | Not reported | Indoline-2,3-dione |

Key Differences :

- The target compound replaces the benzothiazole in 5i–5l with a benzylpiperazine, reducing molecular rigidity.

Arylpiperazine Derivatives with Variable Substituents ()

Compounds 21 and 5 from highlight the impact of substituent variation:

- Compound 21 : Contains a trifluoromethylphenyl group and thiophene, enhancing lipophilicity (logP) compared to the target compound’s chloro substituent.

- Compound 5 : Features a pyrazole ring linked to a trifluoromethylphenyl group, introducing steric bulk absent in the target compound.

Implications :

Thiazole-Containing Compounds ()

- 1-[2-(3-Fluoro-4-methyl-phenyl)-thiazol-4-yl]-ethanone (): Substituent: 3-fluoro-4-methylphenyl vs. 3-chloroaniline in the target compound. Impact: Fluorine’s electronegativity and methyl’s steric effects may reduce polar interactions compared to chlorine .

- (Isoxazol-5-yl)methanone derivatives (): Isoxazole replaces thiazole, altering electronic properties and hydrogen-bonding capacity .

Pyrimidine/Piperazine Hybrids ()

The compound w3 in combines a pyrimidine core with a methylpiperazine group:

- Structural Contrast : The pyrimidine ring in w3 provides a planar aromatic system, contrasting with the thiazole in the target compound.

- Functional Impact : Pyrimidines often enhance kinase inhibition, suggesting the target compound may exhibit divergent biological targets .

Discussion of Structural-Property Relationships

- Electron-Withdrawing Groups : The 3-chloroaniline in the target compound may enhance electrophilicity compared to fluorine/methyl groups in , influencing receptor binding .

- Rigidity vs.

- Hydrogen-Bonding Capacity: The thiazole-aniline motif in the target compound offers multiple H-bond donors/acceptors, contrasting with pyrimidine (w3) or isoxazole () cores .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone, a compound featuring a benzylpiperazine moiety and a thiazole derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. Initial steps typically include the formation of the thiazole ring followed by the introduction of the piperazine moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | No significant inhibition | |

| Candida albicans | Limited antifungal activity |

In a comparative study, compounds with similar structures exhibited significant inhibition against Mycobacterium tuberculosis, indicating potential in treating tuberculosis infections.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that modifications in the thiazole ring can enhance activity against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation was linked to its interaction with cellular signaling pathways.

These findings suggest that this compound may possess significant anticancer potential.

The biological activity of this compound is believed to result from its ability to interact with specific biological targets, including enzymes involved in cell signaling and proliferation. For example, thiazole derivatives have shown promise as inhibitors of carbonic anhydrase II, an enzyme implicated in tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced activity against gram-positive bacteria while showing limited effects on gram-negative strains.

- Anticancer Studies : Another research effort focused on evaluating the cytotoxic effects of thiazole-based compounds on different cancer cell lines. The results demonstrated that certain modifications led to improved potency and selectivity towards cancer cells compared to normal cells.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, thiazole ring formation may use a Hantzsch thiazole synthesis approach, where α-bromo ketones react with thiourea derivatives under reflux conditions in ethanol with catalytic acetic acid . Piperazine-benzyl intermediates are often synthesized via alkylation or acylation reactions, as described in similar piperazine-containing compounds (e.g., using benzyl chloride derivatives and anhydrous potassium carbonate in acetonitrile) . Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol or methanol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying intermediate structures .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural characterization relies on:

- 1H/13C NMR : To confirm the presence of benzylpiperazine protons (δ 2.5–3.5 ppm for piperazine CH2 groups) and thiazole ring protons (δ 6.5–8.0 ppm for aromatic systems) .

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., C20H21ClN4OS requires a molecular ion at m/z 400.12) .

- FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the ethanone moiety) .

X-ray crystallography may be used if single crystals are obtainable, though this is less common due to solubility challenges.

Q. What biological targets or activities are associated with this compound?

While direct evidence for this compound is limited, structurally related piperazine-thiazole hybrids exhibit dual histamine H1/H4 receptor antagonism and kinase inhibition. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like histamine receptors or cytochrome P450 enzymes. In vitro assays (e.g., radioligand binding or enzyme inhibition) should be prioritized for validation .

Advanced Research Questions

Q. How can researchers optimize reaction selectivity during thiazole ring formation to minimize byproducts?

Key strategies include:

- Temperature control : Maintaining reflux at 80–90°C in ethanol to prevent over-oxidation or decomposition .

- Catalytic additives : Glacial acetic acid (5 drops per 10 mL solvent) enhances regioselectivity during cyclization .

- Stoichiometric precision : Ensuring a 1:1 molar ratio of α-bromo ketone to thiourea derivatives to avoid dimerization.

If byproducts persist, HPLC-MS can identify impurities, and reaction kinetics should be studied via time-resolved sampling .

Q. How should contradictory bioactivity data between in vitro and in silico models be resolved?

Discrepancies may arise from:

- Solubility issues : Poor aqueous solubility can reduce in vitro efficacy. Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity .

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human S9 fractions) to assess CYP450-mediated degradation .

- Off-target effects : Perform counter-screening against related receptors (e.g., serotonin receptors for piperazine derivatives) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Core modifications : Replace the benzyl group with substituted aryl or heteroaryl rings (e.g., 4-fluorobenzyl) to assess steric/electronic effects .

- Side-chain variation : Substitute the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions .

Q. What are the challenges in assessing the compound’s toxicity profile, and how can they be mitigated?

- In vitro toxicity : Screen for mitochondrial toxicity (MTT assay) and hepatotoxicity (HepG2 cell viability) .

- Reactive metabolites : Perform glutathione (GSH) trapping assays with LC-MS to detect electrophilic intermediates .

- In vivo limitations : Prioritize zebrafish embryo models for preliminary toxicity before rodent studies to reduce ethical and logistical burdens .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

Q. What computational tools are recommended for predicting physicochemical properties?

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

- Standardized protocols : Document reaction parameters (e.g., argon atmosphere for moisture-sensitive steps) .

- Quality control : Implement in-process LC-MS monitoring for intermediates and final product .

- Reagent sourcing : Use anhydrous solvents (e.g., Sigma-Aldrich, ≥99.8%) and certify starting material purity via COA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.